molecular formula C12H17NO3 B3104512 tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 148404-32-4

tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B3104512
CAS No.: 148404-32-4
M. Wt: 223.27 g/mol
InChI Key: WCOQHCYSCIMEEM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h4,9H,5-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOQHCYSCIMEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)C=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148404-32-4
Record name tert-butyl 5-oxo-1H,2H,3H,3aH,4H,5H-cyclopenta[c]pyrrole-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where a diketone reacts with an amine in the presence of a catalyst . The reaction conditions often include mild temperatures and the use of solvents like water or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce an alcohol derivative.

Scientific Research Applications

Scientific Research Applications of tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

This compound is a complex organic compound featuring a cyclopenta[c]pyrrole core, which is integral to its biological activity. The presence of tert-butyl and oxo functional groups contributes to its unique reactivity profile. This compound, also known by its CAS number 148404-32-4, has a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol . It is used in various scientific research applications due to its unique chemical structure and properties.

Applications in Chemistry

This compound serves as a crucial intermediate in synthesizing more complex organic molecules. It can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, to create a variety of derivatives.

Chemical Reactions:

  • Oxidation: Can be oxidized to form more complex structures.
  • Reduction: Reduction reactions can convert the ketone group to an alcohol.
  • Substitution: Can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. These reactions require controlled temperatures and solvents to facilitate the reaction.

Applications in Biology

This compound is valuable in studying enzyme interactions and metabolic pathways. Its structure allows it to bind to specific molecular targets, such as enzymes and receptors, modulating their activity and influencing various biochemical pathways. Research indicates that pyrrole derivatives exhibit significant antioxidant properties and can reduce oxidative stress markers.

Applications in Industry

This compound can be employed in the production of specialty chemicals and materials. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

This compound has potential antioxidant, anticancer, and anti-inflammatory effects.

Antioxidant Activity: Pyrrole derivatives have demonstrated efficacy in scavenging free radicals in vitro using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

Anticancer Activity: In vitro studies have shown that certain pyrrole derivatives can inhibit the proliferation of cancer cell lines, such as HepG2 and EACC. The mechanism involves inducing apoptosis and modulating apoptotic pathways through caspase activation assays.

Anti-inflammatory Effects: Pyrrole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro and exhibit anti-inflammatory activity in vivo.

Mechanism of Action

The mechanism by which tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
  • CAS Number : 146231-54-1
  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.2842 g/mol
  • Structural Features : A bicyclic scaffold comprising a fused cyclopentane-pyrrolidine system with a ketone group at position 5 and a tert-butoxycarbonyl (Boc) protecting group at position 2.

Synthesis :
The compound is synthesized via a multi-step process starting from (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole. Key steps include Boc protection, oxidative cleavage with NaIO₄/RuO₂·H₂O, and cyclization under acidic conditions . The final product is purified via column chromatography, yielding a cyclopenta[c]pyrrole scaffold critical for drug discovery.

Applications: This compound serves as a key intermediate in pharmaceutical research, particularly in the synthesis of nonretinoid antagonists targeting retinol-binding proteins . Its rigid bicyclic structure enhances binding affinity to biological targets.

The following compounds share structural or functional similarities with tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. Key differences in synthesis, spectral data, and applications are highlighted.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Key Spectral Data (MS/NMR) Applications References
This compound C₁₂H₁₉NO₃ 225.28 Boc group, ketone at C5 Oxidative cleavage and cyclization MS: 225.3 [M+H]+; ¹H NMR δ 1.46 (s, 9H) Nonretinoid antagonist synthesis
tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate C₂₂H₂₈N₆O₃ 424.50 Boc group, benzotriazole-carbonyl moiety HATU-mediated coupling MS: 358.5 [M+H]+; ¹H NMR δ 8.03 (br s) Pharmaceutical intermediates
tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate C₁₉H₂₆N₂O₂ 314.43 Boc group, benzyl substituent SN2 displacement with phenylmethanamine MS: 303.6 [M+H]+; ¹H NMR δ 7.2–7.3 (m) Precursor for bioactive molecule synthesis
tert-Butyl 6-methyl-5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₃H₂₁NO₃ 239.32 Boc group, methyl at C6, ketone at C5 CoBr₂/Zn-mediated Pauson–Khand reaction MS: 239.3 [M+H]+; ¹H NMR δ 1.49 (s, 9H) Cyclopentenone derivatives for drug design
Key Findings:

Synthetic Routes :

  • HATU-mediated coupling (for benzotriazole derivatives) achieves high yields (83%) but requires rigorous purification .
  • Pauson–Khand reactions (for methyl-substituted analogs) enable stereoselective cyclization but depend on transition-metal catalysts .

Spectral Data: All Boc-protected analogs show characteristic ¹H NMR signals for tert-butyl groups (δ 1.39–1.49) .

Applications: The parent compound is prioritized for nonretinoid drug candidates due to its unsubstituted cyclopentane ring, allowing modular functionalization . Benzyl- and benzotriazole-substituted analogs are tailored for kinase inhibitors or protease-targeted therapies .

Biological Activity

Tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure features a cyclopenta[c]pyrrole core, which is integral to its biological activity. The presence of the tert-butyl and oxo functional groups contributes to its unique reactivity profile.

PropertyValue
IUPAC NameThis compound
CAS Number148404-32-4
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The compound can modulate enzyme activities and influence metabolic pathways due to its structural characteristics that facilitate binding to these targets .

Antioxidant Activity

Research indicates that pyrrole derivatives exhibit significant antioxidant properties. In studies involving various pyrrole compounds, including those structurally related to this compound, notable reductions in oxidative stress markers were observed. For instance, compounds demonstrated efficacy in scavenging free radicals in vitro using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that certain pyrrole derivatives can inhibit the proliferation of cancer cell lines such as HepG2 and EACC. The mechanism involves inducing apoptosis and modulating apoptotic pathways through caspase activation assays .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrole derivatives have also been documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro and exhibit anti-inflammatory activity in vivo .

Comparative Analysis with Similar Compounds

When compared to other pyrrole derivatives like cyclopenta[c]pyrrole carboxylates and tetrahydrocyclopenta derivatives, this compound stands out due to its distinct functional groups which enhance its reactivity and biological activity. This uniqueness allows for specific interactions with biological targets that may not be present in structurally similar compounds.

Compound NameBiological ActivityUnique Features
This compoundAntioxidant; Anticancer; Anti-inflammatoryTert-butyl and oxo groups
Cyclopenta[c]pyrrole-2-carboxylateModerate antioxidantLacks tert-butyl group
Tetrahydrocyclopenta derivativesVariable biological effectsDifferent substituents

Case Studies

Several case studies have highlighted the efficacy of pyrrole derivatives in clinical settings:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of synthesized pyrroles against various cancer cell lines using resazurin assays. Results indicated a significant decrease in cell viability at higher concentrations .
  • Antioxidant Efficacy Assessment : Another study focused on the antioxidant potential of pyrrole derivatives using DPPH assays. Results showed that certain derivatives exhibited strong radical scavenging abilities comparable to established antioxidants .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Answer : A general synthesis involves:
  • Starting Materials : Cyclopenta[c]pyrrole derivatives and tert-butyl carboxylating agents.
  • Reaction Conditions : Use THF as a solvent, CuCl₂·2H₂O as a catalyst, and stir at room temperature for 12 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/cyclohexane = 1:1) yields the product in >90% purity. Confirm structure via NMR and mass spectrometry .

Q. How is the stereochemistry of this bicyclic compound confirmed?

  • Answer : X-ray crystallography is the gold standard. For example, single-crystal X-ray diffraction (298 K, R factor = 0.054) resolves the cis-configuration of the fused pyrrolidine and cyclopentane rings . Alternative methods include NOESY NMR to analyze spatial proton-proton interactions .

Advanced Research Questions

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

  • Answer :
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (target C, H, N within ±0.3% of theoretical values) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring. Hydrolytic degradation products can be identified via high-resolution MS .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Answer :
  • Data Reconciliation : Compare SDS entries (e.g., acute oral toxicity Category 4 [H302] vs. missing reproductive toxicity data ).
  • In Vitro Assays : Perform MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity. Cross-validate with in silico tools like ProTox-II for predictive toxicology .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., neurotransmitter receptors) using AutoDock Vina, referencing pharmacological studies on pyrrolidine derivatives .

Q. How can functionalization of the core structure enhance its applicability in medicinal chemistry?

  • Answer :
  • Site-Specific Modifications : Introduce hydroxymethyl groups at the 5-position via reductive amination (NaBH₃CN, methanol, 0°C). Confirm regioselectivity via ¹H-¹³C HSQC NMR .
  • Structure-Activity Relationship (SAR) : Test derivatives for binding affinity to dopamine receptors using radioligand assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

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